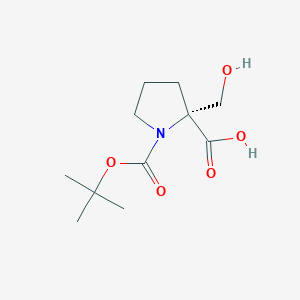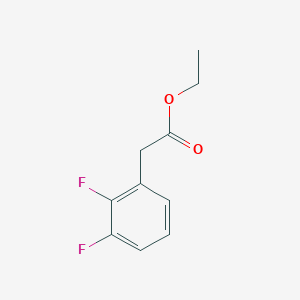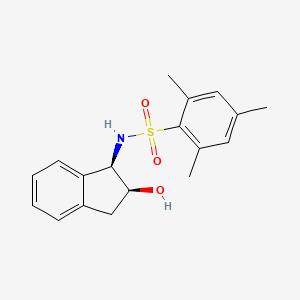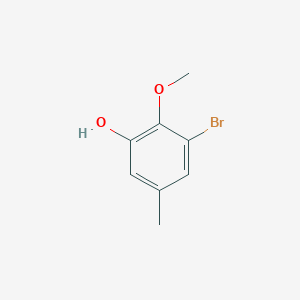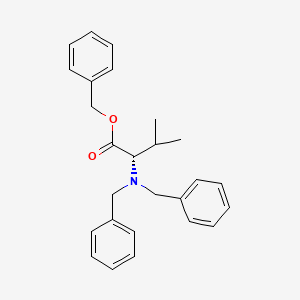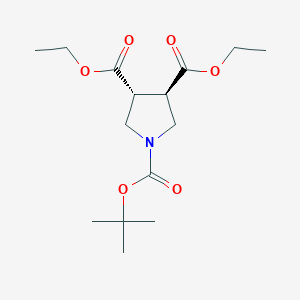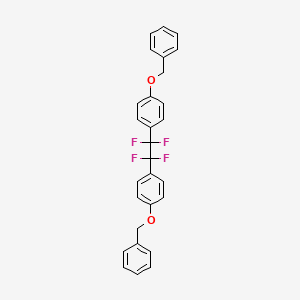
1,2-Bis(4'-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is an organic compound characterized by the presence of two benzyloxyphenyl groups attached to a tetrafluoroethane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane typically involves the reaction of 4-benzyloxyphenyl derivatives with tetrafluoroethylene. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in the synthesis include benzyloxyphenyl halides and tetrafluoroethylene, with the reaction often catalyzed by a suitable base or catalyst to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane can undergo various types of chemical reactions, including:
Oxidation: The benzyloxy groups can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can target the benzyloxy groups or the tetrafluoroethane backbone.
Substitution: The compound can participate in substitution reactions, where the benzyloxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzyloxy groups may yield benzoic acid derivatives, while reduction can lead to the formation of alcohols or alkanes.
Scientific Research Applications
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane involves its interaction with molecular targets through its benzyloxyphenyl groups and tetrafluoroethane backbone. These interactions can influence various pathways and processes, depending on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-benzyloxyphenyl)-1,2-diphenylethylene: Similar structure but with a diphenylethylene backbone.
1,2-Bis(4-benzyloxyphenyl)diselane: Contains diselane instead of tetrafluoroethane.
Uniqueness
1,2-Bis(4’-benzyloxyphenyl)-1,1,2,2-tetrafluoroethane is unique due to its tetrafluoroethane backbone, which imparts distinct chemical and physical properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
IUPAC Name |
1-phenylmethoxy-4-[1,1,2,2-tetrafluoro-2-(4-phenylmethoxyphenyl)ethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22F4O2/c29-27(30,23-11-15-25(16-12-23)33-19-21-7-3-1-4-8-21)28(31,32)24-13-17-26(18-14-24)34-20-22-9-5-2-6-10-22/h1-18H,19-20H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHAXXVRSALMSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(C(C3=CC=C(C=C3)OCC4=CC=CC=C4)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(4-Bromo-3-fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B6316610.png)
![2-(4-Bromo-3-fluorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B6316614.png)

![N-[3,5-Bis(trifluoromethyl)phenyl]formamide](/img/structure/B6316622.png)
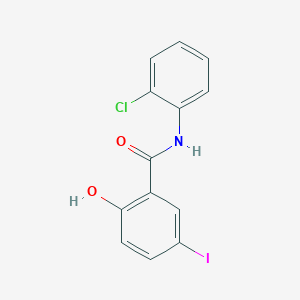
![Benzyl N-[(2S)-2,3-dihydroxypropyl]carbamate](/img/structure/B6316630.png)
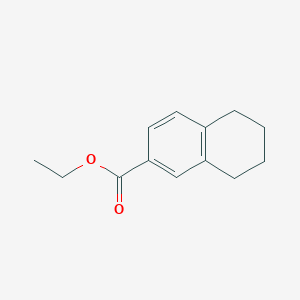
![2,6-Bis-[1-(4-tert-butyl-2,6-dimethylphenylimino)-ethyl]pyridine](/img/structure/B6316643.png)
